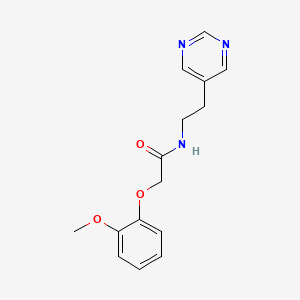

2-(2-methoxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(2-pyrimidin-5-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-13-4-2-3-5-14(13)21-10-15(19)18-7-6-12-8-16-11-17-9-12/h2-5,8-9,11H,6-7,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCLMBYCBSICKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Methoxyphenoxy Intermediate: The starting material, 2-methoxyphenol, is reacted with an appropriate halogenating agent to form 2-methoxyphenyl halide.

Nucleophilic Substitution: The 2-methoxyphenyl halide undergoes nucleophilic substitution with an amine derivative to form the 2-(2-methoxyphenoxy) intermediate.

Acylation: The intermediate is then acylated using an acylating agent such as acetic anhydride to form the final product, 2-(2-methoxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The pyrimidinyl moiety can be reduced under specific conditions to yield reduced pyrimidine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

-

Building Block in Organic Synthesis :

- The compound serves as a precursor for synthesizing more complex molecules. Its methoxyphenoxy and pyrimidinyl groups facilitate various reactions, including nucleophilic substitutions and acylation processes.

-

Synthesis of Novel Compounds :

- It has been utilized in the development of new derivatives with enhanced properties, particularly in medicinal chemistry.

Biology

-

Antimicrobial Activity :

- Research indicates that 2-(2-methoxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide exhibits significant antimicrobial properties against various pathogens. For example, studies have shown that similar compounds inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

- Anticancer Properties :

- Mechanism of Action :

Medicine

- Therapeutic Potential :

- Drug Development :

Industry

-

Pharmaceutical Intermediates :

- It is utilized as an intermediate in the production of pharmaceuticals, particularly those targeting microbial infections and cancer therapies.

-

Material Science Applications :

- The compound's chemical properties are being explored for developing novel materials with specific functionalities in industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical and Pharmaceutical Research evaluated the antimicrobial activity of various derivatives related to 2-(2-methoxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide. The results indicated that compounds with similar structures showed promising activity against common bacterial strains, highlighting their potential use in developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

The National Cancer Institute (NCI) conducted a comprehensive evaluation of the anticancer properties of this compound through its Developmental Therapeutics Program. The findings revealed significant growth inhibition against a panel of human tumor cell lines, supporting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Thiadiazole-Based Acetamides ()

Compounds 5k, 5l, and 5m share the 2-methoxyphenoxy-acetamide core but replace the pyrimidine ethyl group with 1,3,4-thiadiazol-2-yl substituents. Key differences include:

- 5k: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Melting point: 135–136°C; Yield: 72% The methylthio group enhances hydrophobicity compared to the pyrimidine ethyl group.

- 5m: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Higher yield (85%) and similar melting point (135–136°C), suggesting benzylthio improves synthetic efficiency.

Comparison : The pyrimidine ethyl group in the target compound likely improves nucleic acid targeting compared to thiadiazole derivatives, which are associated with antimicrobial and anti-inflammatory activities .

Triazole- and Pyridine-Containing Analogues ()

- : 2-((4-Ethyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

- Combines triazole and pyridine moieties, differing in the sulfur linkage and substituent positions.

- : Thieno[2,3-d]pyrimidin-2-yl derivatives (e.g., ZINC2886850) Features a fused thieno-pyrimidine core, which may enhance metabolic stability but reduce solubility compared to the target compound.

Substituent Variations on Aromatic Rings

Chlorobenzyl and Fluorobenzyl Derivatives ()

- : 2-(4-Bromo-5-formyl-2-methoxyphenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide Bromo and formyl groups introduce steric bulk, likely reducing bioavailability compared to the target compound’s pyrimidine ethyl group.

Comparison : The absence of halogens in the target compound may reduce off-target toxicity, while the pyrimidine ring could enhance specificity for enzymes like dihydrofolate reductase .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogues

Key Observations :

- Thiadiazole derivatives (e.g., 5k, 5m) exhibit moderate yields (68–85%) and melting points (~135–140°C), suggesting stable crystalline forms.

- The target compound’s pyrimidine moiety may confer higher polarity, impacting solubility and blood-brain barrier penetration .

Biological Activity

2-(2-methoxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves several steps:

- Formation of the Methoxyphenoxy Intermediate : 2-methoxyphenol is reacted with a halogenating agent to produce 2-methoxyphenyl halide.

- Nucleophilic Substitution : The halide undergoes nucleophilic substitution with an amine derivative to yield the intermediate.

- Acylation : The intermediate is acylated using acetic anhydride to form the final product.

Biological Activity

The compound has been investigated for various biological activities, including:

Anticancer Properties

Research indicates that 2-(2-methoxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide exhibits significant anticancer activity. In vitro studies have shown:

- Cell Proliferation Inhibition : The compound demonstrated IC50 values against various cancer cell lines, including:

- Mechanism of Action : The anticancer effect appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Western blot analyses confirmed upregulation of pro-apoptotic proteins (e.g., BAX) and downregulation of anti-apoptotic proteins (e.g., BCL-2) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Specific studies reported:

- Bacterial Inhibition : The compound exhibited MIC values indicating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

The biological effects of the compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound could modulate receptor activity, particularly in pathways related to cell proliferation and survival .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| 2-(2-hydroxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide | Similar structure with hydroxyl group | Moderate anticancer activity | IC50 > 20 µM |

| 2-(2-methoxyphenoxy)-N-(2-(pyridin-5-yl)ethyl)acetamide | Similar structure with pyridine ring | Lower activity than target compound | IC50 > 15 µM |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Anticancer Mechanisms : A study focused on its ability to induce apoptosis in HepG2 cells, demonstrating significant changes in cell morphology and viability upon treatment .

- Antimicrobial Efficacy Evaluation : Another study assessed its antimicrobial effects, showing promising results against resistant bacterial strains, suggesting potential for therapeutic use in infectious diseases .

- Neuroprotective Effects : Research indicated that derivatives of this compound could reduce neurodegeneration in models of Alzheimer's disease by modulating NMDA receptor activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(2-methoxyphenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide?

A multi-step synthesis approach is typically required, involving sequential functional group modifications. Key steps include:

- Step 1 : Formation of the methoxyphenoxy moiety via nucleophilic substitution or coupling reactions under basic conditions .

- Step 2 : Introduction of the pyrimidin-5-yl group through alkylation or amidation, often using coupling agents like DCC or EDCI .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, monitored by TLC or HPLC .

Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products, such as incomplete substitution or over-alkylation .

Q. How can structural integrity and purity of the compound be confirmed?

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm methoxyphenoxy (δ 3.8–4.0 ppm for OCH₃) and pyrimidine proton signals (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide backbone .

- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm .

Discrepancies in spectral data may indicate impurities like unreacted intermediates or hydrolysis byproducts .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data across studies?

Contradictions often arise from variations in:

- Assay conditions : Adjust pH, temperature, or solvent systems (e.g., DMSO concentration) to ensure compound stability .

- Purity : Re-test batches with ≥98% purity (via HPLC) to exclude confounding effects from impurities .

- Cell lines/Models : Validate target specificity using knockout models or competitive binding assays .

Example: If IC₅₀ values differ in kinase inhibition assays, confirm enzyme source (recombinant vs. native) and buffer composition .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

- Molecular Docking : Model interactions with targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Focus on hydrogen bonding with the pyrimidine ring and hydrophobic interactions with the methoxyphenoxy group .

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (Kd) .

- Metabolic Profiling : Incubate with liver microsomes to identify potential metabolites affecting activity .

Q. How can stability issues in aqueous solutions be mitigated during in vitro studies?

- Solubility Enhancement : Use co-solvents (e.g., 10% PEG-400) or cyclodextrin-based formulations .

- pH Stability : Test buffered solutions (pH 6.5–7.4) and avoid extremes that hydrolyze the acetamide bond .

- Storage : Lyophilize aliquots and store at –80°C under inert gas to prevent oxidation .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Analog Synthesis : Modify the methoxyphenoxy group (e.g., replace OCH₃ with Cl or CF₃) or vary the pyrimidine substituents .

- Biological Testing : Compare IC₅₀ values across analogs using standardized assays (e.g., ATPase inhibition or cytotoxicity screens) .

- Computational Analysis : Calculate electronic parameters (e.g., LogP, polar surface area) to correlate with activity .

Q. How can low yields during scale-up synthesis be addressed?

- Catalyst Optimization : Transition from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems for easier recovery .

- Flow Chemistry : Implement continuous flow reactors to improve mixing and heat transfer for exothermic steps .

- Byproduct Analysis : Use LC-MS to identify and suppress side reactions (e.g., dimerization) .

Q. What validation steps are critical for ensuring reproducibility in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.